molecular formula C26H28N2O4S2 B4168863 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

Cat. No.: B4168863
M. Wt: 496.6 g/mol
InChI Key: CZMDMCFRPMVDFW-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a phenylthio group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the phenylthio group. Common reagents used in these reactions include sulfonyl chlorides, thiophenols, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methoxyphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide
  • 1-[(2-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide
  • 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide

Uniqueness

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S2/c1-19-12-13-23(32-2)25(18-19)34(30,31)28-16-14-20(15-17-28)26(29)27-22-10-6-7-11-24(22)33-21-8-4-3-5-9-21/h3-13,18,20H,14-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMDMCFRPMVDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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